molecular formula C25H26N2O2S B11546347 O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate

O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate

Katalognummer B11546347
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: PZMPBTDRIVRHBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate is an organic compound with a complex structure that includes aromatic rings, carbamoyl groups, and a carbamothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the 3-methylphenyl carbamoyl derivative, followed by the introduction of the benzyl group and finally the propyl carbamothioate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(methyl)carbamothioate
  • O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(ethyl)carbamothioate

Uniqueness

O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.

Eigenschaften

Molekularformel

C25H26N2O2S

Molekulargewicht

418.6 g/mol

IUPAC-Name

O-[4-[(3-methylphenyl)carbamoyl]phenyl] N-benzyl-N-propylcarbamothioate

InChI

InChI=1S/C25H26N2O2S/c1-3-16-27(18-20-9-5-4-6-10-20)25(30)29-23-14-12-21(13-15-23)24(28)26-22-11-7-8-19(2)17-22/h4-15,17H,3,16,18H2,1-2H3,(H,26,28)

InChI-Schlüssel

PZMPBTDRIVRHBN-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CC1=CC=CC=C1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.